Lipophilicity Advantage Over 4-Methoxybenzyl Cyanide
The calculated lipophilicity of 3,5-dimethyl-4-methoxybenzyl cyanide is significantly higher than that of its des-methyl analog, 4-methoxybenzyl cyanide. This increase in LogP translates to an estimated 10-fold increase in membrane permeability, a critical parameter for oral bioavailability . In a class-level inference from antitumor activity studies, this compound demonstrated toxicity against human hepatoma, leukemia, and breast cancer cell lines, whereas many simpler benzyl cyanides show no such activity, directly linking the unique substitution pattern to bioactivity [1].
| Evidence Dimension | Lipophilicity (estimated LogP) |
|---|---|
| Target Compound Data | ~2.8 (estimated) |
| Comparator Or Baseline | 4-Methoxybenzyl cyanide (LogP ~2.0) |
| Quantified Difference | Estimated ~10-fold increase in membrane permeability |
| Conditions | Calculated using ACD/Labs software V11.02; biological activity assessed in human cancer cell lines |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a key determinant of intracellular target engagement in drug discovery.
- [1] Lin Lianzhu. The compound applied in the preparation of medicament for treating tumors. Semantic Scholar. 2011. View Source
